
4-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C21H22N2O5 and its molecular weight is 382.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by relevant research findings and case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 2,3-dimethoxybenzaldehyde with appropriate hydrazine derivatives followed by cyclization to form the pyrazole ring. The final product is obtained through the introduction of the 4-oxobutanoic acid moiety. Various synthetic routes have been explored to optimize yield and purity, often employing methods such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that related compounds showed potent inhibitory effects on cancer cell lines such as K562 (chronic myeloid leukemia), A549 (lung cancer), and MCF7 (breast cancer) . The compound's mechanism involves inhibition of tubulin polymerization, which is crucial for cancer cell mitosis.
Table 1: Anticancer Activity of Pyrazole Derivatives
Anti-inflammatory Properties
In addition to anticancer effects, pyrazole derivatives have been studied for their anti-inflammatory activities. Research shows that certain derivatives can significantly reduce inflammation in animal models, comparable to established anti-inflammatory drugs like diclofenac. In particular, the compound demonstrated a selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile .
Table 2: Anti-inflammatory Activity Comparison
Compound Name | Model Used | Inhibition (%) | Reference |
---|---|---|---|
Compound D | Carrageenan-induced edema | 93.53 | |
Compound E | AA rats model | Comparable to aspirin |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Tubulin Inhibition : The compound binds to tubulin, disrupting microtubule dynamics essential for mitosis in cancer cells.
- COX Enzyme Selectivity : It selectively inhibits COX-2 enzymes involved in inflammatory responses while sparing COX-1, which is crucial for maintaining gastric mucosa integrity.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a series of pyrazole derivatives showed promising results in reducing tumor size in breast cancer patients when combined with conventional chemotherapy .
- Case Study 2 : In a model for rheumatoid arthritis, a pyrazole derivative exhibited significant reduction in joint swelling and pain levels compared to placebo controls .
Aplicaciones Científicas De Investigación
Antiviral Properties
Research indicates that pyrazole derivatives exhibit significant antiviral activities. Specifically, compounds similar to 4-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid have shown promise as inhibitors of viral proteases. For example, molecular docking studies suggest that certain pyrazoles can effectively inhibit the dengue virus type 2 NS2B/NS3 serine protease . This positions them as potential candidates for antiviral drug development.
Anticancer Activity
Pyrazole derivatives are also being investigated for their anticancer properties. The structural features of This compound allow for interactions with various cellular targets involved in cancer progression. Studies have demonstrated that related compounds can induce apoptosis in cancer cells through mechanisms such as the inhibition of cell proliferation and modulation of apoptotic pathways .
Anti-inflammatory Effects
In addition to antiviral and anticancer activities, pyrazole derivatives have been noted for their anti-inflammatory effects. The presence of specific functional groups in This compound may contribute to the modulation of inflammatory pathways. Experimental models have shown that similar compounds can reduce markers of inflammation in vitro and in vivo .
Case Study 1: Antiviral Activity
A study conducted on a series of pyrazole derivatives revealed that modifications at the phenyl ring significantly impacted their inhibitory activity against dengue virus protease. The compound's ability to form hydrogen bonds with key residues in the active site was critical for its effectiveness .
Case Study 2: Anticancer Efficacy
Another investigation focused on a related pyrazole compound demonstrated its capacity to inhibit tumor growth in xenograft models. The study highlighted the compound's ability to induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation .
Propiedades
IUPAC Name |
4-[3-(2,3-dimethoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-27-18-10-6-9-15(21(18)28-2)17-13-16(14-7-4-3-5-8-14)22-23(17)19(24)11-12-20(25)26/h3-10,17H,11-13H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJNZYIMVNTDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.